B1579900 L-TRYPTOPHAN-N-FMOC (INDOLE-D5)

L-TRYPTOPHAN-N-FMOC (INDOLE-D5)

Cat. No.: B1579900
M. Wt: 431.50
Attention: For research use only. Not for human or veterinary use.
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Description

The Critical Role of Deuterium (B1214612) Labeling

Deuterium (²H), a stable isotope of hydrogen, serves as a valuable label in biomolecular investigations. chempep.com Its increased mass compared to protium (B1232500) (¹H) allows for the differentiation of labeled from unlabeled molecules using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org This labeling strategy, often utilizing deuterium oxide (D₂O) or deuterated compounds, enables the analysis of proteome-wide turnover kinetics and provides insights into drug metabolism and the structural analysis of large molecular systems. rsc.orgnih.govacs.org The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to enhance the metabolic stability of drugs. acs.org

Fmoc Protection: A Cornerstone of Peptide Chemistry

The fluorenylmethyloxycarbonyl (Fmoc) group is a crucial protecting group in solid-phase peptide synthesis (SPPS). creative-peptides.comamericanpeptidesociety.org It reversibly blocks the alpha-amino group of an amino acid, preventing unwanted reactions during the sequential addition of amino acids to a growing peptide chain. altabioscience.com The Fmoc group is stable under various reaction conditions but can be readily removed with a mild base, typically piperidine (B6355638), allowing for the next amino acid to be coupled. creative-peptides.compeptide.com This orthogonality, where the Fmoc group can be removed without affecting acid-labile side-chain protecting groups, is a significant advantage, particularly in the synthesis of complex or modified peptides. peptide.comnih.gov

Properties

Molecular Weight

431.50

Purity

98%

Origin of Product

United States

L Tryptophan Derivatives: Probing Biological Systems

The Indole Moiety: Tryptophan's Functional Heart

The indole ring of tryptophan is the largest nonpolar side chain among the proteinogenic amino acids and possesses a unique combination of hydrophobicity and the ability to participate in hydrogen bonding through its N-H group. nih.gov This dual nature makes it ideal for residing at the interface of hydrophobic and hydrophilic environments, such as in membrane proteins. nih.gov The indole moiety is also crucial for cation-π interactions and can act as a redox-active component in electron transfer processes. nih.govrsc.org Its metabolism by gut microbiota produces important signaling molecules like indole, which influences gut health and immune responses.

A Historical and Current Perspective on Labeled Tryptophan Analogs

The development of labeled tryptophan analogs has a rich history, driven by the need for more sophisticated tools to investigate biological processes. For decades, fluorotryptophans have been utilized as probes in ¹⁹F NMR studies. nih.gov The creation of tryptophan analogs with altered spectroscopic properties, such as red-shifted fluorescence, has enabled researchers to study protein conformation and dynamics with greater clarity, avoiding interference from the natural fluorescence of other tryptophans in a protein. acs.org

The biosynthesis of tryptophan analogs has been achieved by providing tryptophan-auxotrophic E. coli strains with indole analogs, which are then incorporated into proteins. nih.gov More recent advancements include the synthesis of novel fluorescent carbazole-derived amino acids that act as structural mimics of L-tryptophan, offering powerful tools for investigating protein-protein interactions. rsc.org Furthermore, the development of tryptophan analogs is crucial for studying the activity of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), which is implicated in tumor-mediated immune suppression. rsc.org The ongoing creation of diverse tryptophan analogs, including those with halogenated modifications, continues to expand the toolkit for researchers across various fields. nih.govaralezbio.comwikipedia.org

PropertyDescription
Chemical Formula (C₈D₅NH)CH₂(NH-FMOC)COOH
Molecular Weight 431.5
Isotopic Purity Indole-D₅, 98%
Applications Biomolecular NMR, Proteomics
Storage Refrigerated (+2°C to +8°C), desiccated, and protected from light

Precursor Synthesis and Deuteration Techniques

The synthesis of L-Tryptophan-(indole-D5) can be achieved through several methods, primarily involving acid-catalyzed hydrogen-deuterium (H-D) exchange or enzymatic approaches.

One common method involves the use of a strong deuterated acid to facilitate the exchange of protons on the indole ring with deuterium (B1214612) atoms. For instance, treating L-tryptophan with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) at elevated temperatures can effectively deuterate the indole ring. researchgate.net Another approach utilizes deutero-trifluoroacetic acid (d-TFA) for H-D exchange. researchgate.net The reaction conditions, such as temperature and duration, are optimized to maximize the extent of deuteration.

Alternatively, enzymatic methods offer high specificity. The enzyme tryptophan synthase (TrpS) and its subunits can catalyze the synthesis of L-tryptophan from indole and serine. nih.gov By providing a deuterated indole precursor, L-Tryptophan-(indole-D5) can be synthesized. nih.gov Another enzymatic strategy involves the use of tryptophanase (TPase) from E. coli in a deuterated medium (²H₂O) to couple indole derivatives with S-methyl-L-cysteine, yielding deuterated tryptophan. tandfonline.com

A more recent development involves palladium-catalyzed deuteration. This method allows for programmable regioselectivity, offering access to C2- and/or C3-deuterated indoles using deuterated acetic acid (CD₃CO₂D). worktribe.comchemrxiv.orgnih.govacs.org

Regiospecificity and Isotopic Purity Considerations

Controlling the specific positions of deuterium incorporation (regiospecificity) is crucial for many applications. Acid-catalyzed methods in strongly acidic media tend to result in perdeuteration of the aromatic ring, yielding the desired indole-D5 isotopologue. researchgate.net The relative rates of H-D exchange in d-TFA have been shown to follow the order H-2 > H-5 > H-6 > H-4 > H-7. researchgate.net

Palladium-catalyzed methods offer a higher degree of control. For instance, using Pd(OAc)₂ in the presence of deuterated acetic acid can lead to deuteration at the C2 and C3 positions. worktribe.comnih.govacs.org Subsequent treatment with a base like K₂CO₃ in a protic solvent can selectively remove the deuterium from the C3 position, yielding a C2-deuterated product. worktribe.comnih.govacs.org Metal-free, acid-mediated deuteration, on the other hand, can selectively introduce deuterium at the C3 position. worktribe.comnih.govacs.org The choice of ligand in palladium-catalyzed reactions can also switch the regioselectivity-determining step, allowing for further control over the deuteration pattern. nih.gov

The isotopic purity of the final product is of utmost importance. This is typically determined using techniques like mass spectrometry and NMR spectroscopy. rsc.orgnih.gov High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic enrichment by analyzing the relative intensities of the isotopic ions. rsc.org ¹H NMR can confirm the positions of deuteration and provide an estimate of the isotopic purity by observing the disappearance of proton signals at specific positions. tandfonline.com Commercially available L-Tryptophan-(indole-D5) often has an isotopic purity of 98% or higher. isotope.com

Table 1: Comparison of Deuteration Methods for Tryptophan

MethodReagentsTypical RegioselectivityKey AdvantagesKey DisadvantagesReference
Acid-Catalyzed H-D ExchangeD₂SO₄/CD₃OD or d-TFAPerdeuteration (C2, C4, C5, C6, C7)Simple procedure, high deuterium incorporation.Harsh conditions, potential for side reactions. researchgate.netresearchgate.net
Enzymatic SynthesisTryptophan synthase or Tryptophanase, deuterated precursorsSpecific to the precursorHigh specificity, mild reaction conditions.Requires enzyme and specific precursors. nih.govnih.govtandfonline.com
Palladium-Catalyzed DeuterationPd(OAc)₂, CD₃CO₂DProgrammable (C2, C3)High regiocontrol, milder than strong acids.Requires a metal catalyst. worktribe.comchemrxiv.orgnih.govacs.org

Fmoc Protection and Subsequent Derivatization

Once the deuterated L-tryptophan is obtained, the α-amino group must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to make it suitable for solid-phase peptide synthesis (SPPS).

Compatibility with Orthogonal Protecting Group Strategies

The Fmoc group is a cornerstone of one of the most widely used orthogonal protection strategies in SPPS, the Fmoc/tBu strategy. iris-biotech.deresearchgate.netnih.gov In this strategy, the Nα-Fmoc group is labile to basic conditions (typically a solution of piperidine (B6355638) in DMF), while the side-chain protecting groups are labile to acidic conditions (typically trifluoroacetic acid, TFA). iris-biotech.denih.gov This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protecting groups.

For tryptophan, the indole side chain can be prone to side reactions, such as alkylation, during the acidic cleavage step. To prevent this, the indole nitrogen is often protected with a tert-butoxycarbonyl (Boc) group. peptide.comnbinno.comadvancedchemtech.compeptide.com The resulting Fmoc-Trp(Boc)-OH is fully compatible with the standard Fmoc/tBu strategy. The Boc group on the indole is removed simultaneously with the other acid-labile side-chain protecting groups during the final cleavage from the resin. peptide.com This strategy is also applicable to Fmoc-L-Tryptophan-N-Fmoc (Indole-D5), where the deuterated indole ring can be similarly protected with a Boc group.

The use of other orthogonal protecting groups in conjunction with Fmoc-Trp(D5)-OH allows for the synthesis of complex peptides with specific modifications. For example, protecting groups that are removable under different conditions (e.g., photolabile groups or groups removed by specific reagents like hydrazine) can be used on other amino acid side chains to allow for site-specific modifications of the peptide while it is still on the solid support. sigmaaldrich.com

Integration into Peptide and Protein Synthesis Platforms

Fmoc-L-Tryptophan-N-Fmoc (Indole-D5) is readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. nih.govpeptide.com The deuterated and Fmoc-protected amino acid is coupled to the growing peptide chain on a solid support using standard coupling reagents like HCTU. uci.edu

The presence of the deuterated tryptophan residue can be confirmed in the final peptide by mass spectrometry, which will show the expected mass shift. The primary application of incorporating L-Tryptophan-(indole-D5) into peptides is for structural and dynamic studies using solid-state NMR spectroscopy. nih.govuark.edunih.govillinois.edu The deuterium labels provide a powerful probe for determining the orientation and motion of the tryptophan side chain within a peptide or protein. nih.gov For example, in studies of membrane-spanning peptides, deuterium NMR can reveal the anchoring mechanism of tryptophan residues at the membrane-water interface. nih.govuark.edu

Table 2: Properties of L-Tryptophan-N-Fmoc (Indole-D5)

PropertyValueReference
Molecular FormulaC₂₆H₁₇D₅N₂O₄ isotope.com
Molecular Weight~431.5 g/mol isotope.com
Isotopic PurityTypically ≥98% isotope.com
ApplicationsBiomolecular NMR, Proteomics isotope.com
Storage ConditionsRefrigerated (+2°C to +8°C), desiccated, protected from light isotope.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. In this method, a peptide chain is incrementally built while one end is anchored to a solid support. The use of amino acids with protecting groups is fundamental to this process, preventing unwanted side reactions. The Fmoc group is a base-labile protecting group for the α-amino group of an amino acid, making it a standard choice for SPPS.

L-Tryptophan-N-Fmoc (indole-D5) is specifically designed for incorporation into synthetic peptides via the Fmoc-SPPS workflow. The deuterium-labeled indole ring does not interfere with the standard coupling and deprotection steps but provides a unique mass signature to the resulting peptide. This is particularly valuable in quantitative proteomics, where a peptide containing L-Tryptophan (indole-D5) can be used as a heavy internal standard for the accurate measurement of its natural, non-labeled counterpart by mass spectrometry.

A significant challenge in the synthesis of tryptophan-containing peptides is the susceptibility of the indole ring to modification by reactive carbocations generated during the acidic cleavage of the peptide from the solid support. nih.gov To prevent this degradation, scavenger cocktails are typically added during the final cleavage step. The successful incorporation of Fmoc-protected tryptophan derivatives, including oxidized forms, into various peptide sequences has been demonstrated, underscoring the robustness of the SPPS method for creating modified peptides. nih.govresearchgate.net

Table 1: Properties of L-Tryptophan-N-Fmoc (indole-D5)

PropertyValue
Synonyms Fmoc-L-tryptophan (indole-D5), Fmoc-Trp(D5)-OH
Molecular Formula (C₈D₅NH)CH₂CH(NH-FMOC)COOH
Molecular Weight 431.5
CAS Number (Labeled) 1449107-60-1 isotope.com
CAS Number (Unlabeled) 35737-15-6 isotope.comweibochem.com
Chemical Purity ≥98%
Applications Biomolecular NMR, Proteomics isotope.com

Chemoenzymatic and Cell-Free Protein Synthesis Approaches for Labeled Biomacromolecules

Beyond chemical synthesis, modern biological techniques offer powerful alternatives for producing labeled biomacromolecules. These methods leverage the specificity of biological machinery to incorporate non-canonical or labeled amino acids into proteins.

Chemoenzymatic Synthesis

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. For tryptophan derivatives, the enzyme tryptophan synthase (TrpS) is particularly relevant. chim.it TrpS naturally catalyzes the final step in tryptophan biosynthesis, condensing indole and L-serine to form L-tryptophan. chim.it This enzyme exhibits a degree of substrate promiscuity, allowing it to accept substituted indoles to produce modified tryptophan derivatives. In principle, indole-d5 could be used as a substrate for TrpS in a one-pot reaction to generate L-Tryptophan (indole-D5), which could then be utilized in further biological or chemical synthesis pathways. chim.itnih.govresearchgate.net

Cell-Free Protein Synthesis (CFPS)

Cell-Free Protein Synthesis (CFPS) has emerged as a transformative platform for rapid protein production and engineering. nih.gov CFPS systems utilize cell lysates containing all the necessary components for transcription and translation (ribosomes, enzymes, tRNAs) to produce proteins from a DNA template in vitro. nih.govyoutube.com

A major advantage of CFPS is its open-system nature, which allows for the direct addition of custom components, such as labeled amino acids, to the reaction mixture. nih.gov By supplying L-Tryptophan (indole-D5) instead of or in addition to natural tryptophan, it can be efficiently incorporated into the target protein during translation. This approach circumvents the complexities and potential toxicity associated with expressing modified proteins in live cells.

CFPS is exceptionally well-suited for producing selectively labeled or even fully deuterated proteins for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ability to control the precise composition of the synthesis environment enables researchers to generate proteins with isotope labels at specific sites, providing powerful tools for studying protein structure, dynamics, and interactions. nih.govyoutube.com

Table 2: Comparison of SPPS and CFPS for Labeled Protein Production

FeatureSolid-Phase Peptide Synthesis (SPPS)Cell-Free Protein Synthesis (CFPS)
Methodology Stepwise chemical addition of protected amino acids on a solid support.In vitro transcription and translation using cell lysate. nih.gov
Molecule Size Typically for peptides and small proteins (up to ~50 amino acids). youtube.comCan produce large and complex proteins.
Incorporation Direct, stoichiometric incorporation of L-Tryptophan-N-Fmoc (indole-D5).Incorporation of L-Tryptophan (indole-D5) by the translational machinery.
Yield High purity, but yields can decrease with peptide length.Variable yields, but highly scalable and amenable to high-throughput screening. youtube.com
Key Advantage Precise control over sequence and placement of modifications.Rapid production of complex proteins; ability to incorporate toxic elements. youtube.com

Advanced Spectroscopic and Analytical Characterization of L Tryptophan N Fmoc Indole D5

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of deuterium (B1214612) on the indole (B1671886) ring of L-Tryptophan-N-Fmoc profoundly influences its NMR spectroscopic characteristics, offering unique advantages for studying molecular dynamics, structure, and the local environment within complex biological systems.

Deuterium NMR (²H NMR) for Indole Ring Dynamics and Environment

Deuterium (²H) NMR spectroscopy of L-Tryptophan-N-Fmoc (indole-D5) provides direct insights into the dynamics of the indole side chain. The quadrupole moment of the deuterium nucleus makes its NMR signal highly sensitive to the local electronic environment and molecular motion. By analyzing the ²H NMR lineshapes and relaxation times, researchers can probe the rotational dynamics of the indole ring over a wide range of timescales.

Multi-Dimensional Heteronuclear NMR for Structural and Dynamic Studies of Labeled Peptides and Proteins

The incorporation of L-Tryptophan-N-Fmoc (indole-D5) into peptides and proteins is a key strategy for simplifying complex NMR spectra and enabling detailed structural and dynamic analyses, especially in larger biomolecules. nih.gov The substitution of protons with deuterons on the indole ring effectively removes their signals from the ¹H NMR spectrum, reducing spectral crowding and overlap. nih.govrsc.org This simplification is often a prerequisite for the successful application of multi-dimensional heteronuclear NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁵N). bmrb.io

By selectively introducing the deuterated tryptophan, specific regions of a protein can be "edited out" of the proton spectrum, allowing for the unambiguous assignment of other critical residues. Furthermore, the presence of the ¹³C and ¹⁵N isotopes, often used in conjunction with deuterium labeling, allows for the tracing of the polypeptide backbone and the determination of the three-dimensional structure of the protein. These advanced NMR techniques provide atomic-resolution information on protein folding, conformational changes upon ligand binding, and the nature of intermolecular interactions. nih.govresearchgate.net

Application in Signal Resolution and Line-Width Reduction in Large Biomolecules

A significant challenge in the NMR study of large proteins (>25 kDa) is the rapid decay of the NMR signal, which leads to broad spectral lines and poor resolution. youtube.comnih.gov This is due to the slow tumbling of large molecules in solution. Deuterium labeling, as in L-Tryptophan-N-Fmoc (indole-D5), provides a powerful solution to this problem. The replacement of protons with deuterons significantly reduces the contribution of dipole-dipole relaxation, which is a major source of line broadening for protons. nih.gov

This reduction in line width dramatically improves the quality and resolution of the NMR spectra, making it possible to study larger and more complex biological systems. nih.govnih.gov This technique has been instrumental in extending the size limit of proteins amenable to solution NMR studies, providing crucial insights into the structure and function of high-molecular-weight assemblies that were previously intractable. youtube.com

Mass Spectrometry (MS) Applications

The isotopic signature of L-Tryptophan-N-Fmoc (indole-D5) makes it an invaluable tool in mass spectrometry for both precise quantification and detailed structural analysis of tryptophan and its metabolites in complex biological samples.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis in Research Models

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for highly accurate and precise quantification of analytes. nih.gov In this technique, a known amount of the isotopically labeled compound, L-Tryptophan-N-Fmoc (indole-D5) or its deprotected form L-Tryptophan (indole-D5), is added to a biological sample as an internal standard. sigmaaldrich.com Because the labeled standard is chemically identical to the endogenous (unlabeled) tryptophan, it behaves identically during sample preparation, extraction, and chromatographic separation. nih.gov

The key to IDMS is that the mass spectrometer can distinguish between the labeled and unlabeled forms based on their mass-to-charge ratio (m/z). nih.gov By measuring the ratio of the MS signal intensities of the deuterated and non-deuterated tryptophan, the exact concentration of the endogenous tryptophan in the original sample can be determined with high accuracy, correcting for any sample loss during the analytical workflow. nih.govspringernature.com This approach is widely used in metabolic studies, clinical diagnostics, and food science to quantify tryptophan and its derivatives. sigmaaldrich.comnih.gov

Table 1: Research Findings for Isotope Dilution Mass Spectrometry

Finding Description
High Accuracy and Precision IDMS provides highly accurate and precise quantification of tryptophan by minimizing errors from sample preparation and matrix effects. nih.govnih.gov
Correction for Sample Loss The use of a deuterated internal standard allows for the correction of analyte loss at various stages of the analytical process. nih.govspringernature.com

| Broad Applicability | This method is applicable to a wide range of biological matrices, including serum, plasma, cerebrospinal fluid, and tissue homogenates. nih.govnih.gov |

LC-MS/MS for Tracing and Structural Elucidation in Complex Biological Matrices

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and identification of molecules in complex mixtures. nih.gov When L-Tryptophan-N-Fmoc (indole-D5) is used in biological systems, LC-MS/MS can trace the metabolic fate of the labeled tryptophan. nih.gov As the deuterated tryptophan is metabolized, the deuterium atoms are retained in its various metabolic products.

By monitoring for the specific mass shifts corresponding to the deuterium-labeled metabolites, researchers can map out the intricate pathways of tryptophan metabolism. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) further aids in the structural elucidation of these metabolites. In an MS/MS experiment, a specific ion (a labeled metabolite) is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the metabolite and to pinpoint the location of the deuterium labels within the molecule. This approach has been crucial in identifying novel metabolites and understanding the complex network of tryptophan catabolism in various organisms. nih.govnih.gov

Table 2: Research Findings for LC-MS/MS Applications

Finding Description
Metabolic Pathway Mapping LC-MS/MS enables the tracing of deuterated tryptophan through various metabolic pathways, identifying key intermediates and end products. nih.govresearchgate.net
Structural Confirmation The fragmentation patterns obtained from MS/MS analysis provide definitive structural information about the labeled metabolites. nih.gov

Fragmentation Patterns and Isotopic Signature Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation and verification of synthesized compounds like L-Tryptophan-N-Fmoc (indole-D5). Analysis of its fragmentation patterns and isotopic signature provides definitive confirmation of its molecular structure and the successful incorporation of deuterium.

When subjected to mass spectrometry, particularly with techniques like electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The dissociation of protonated amino acids can serve as a model for the fragmentation of more complex peptides. nih.gov In the case of tryptophan and its derivatives, common fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO), as well as the loss of ammonia (B1221849) (NH₃). nih.gov For L-Tryptophan-N-Fmoc (indole-D5), the most prominent fragmentation involves the cleavage of the N-Cα bond, which can lead to a characteristic fragment ion. rsc.org

The presence of the five deuterium atoms on the indole ring results in a distinct isotopic signature. The molecular weight of L-Tryptophan-N-Fmoc (indole-D5) is approximately 431.5 g/mol , which is an increase of 5 atomic mass units compared to its non-deuterated counterpart due to the replacement of five hydrogen atoms with deuterium. nih.govisotope.com This mass shift is readily observable in the mass spectrum and serves as a primary confirmation of successful deuteration. High-resolution mass spectrometry can further resolve the isotopic distribution, providing a detailed profile that confirms the number and location of the deuterium labels. nih.gov

The fragmentation spectrum of the deuterated compound will show corresponding mass shifts in fragments containing the indole ring. For instance, a fragment ion containing the indole-d5 moiety will have a mass 5 units higher than the equivalent fragment from the unlabeled compound. This allows for precise tracking of the deuterated portion of the molecule during fragmentation analysis.

Table 1: Key Mass Spectrometric Data for L-Tryptophan-N-Fmoc (Indole-D5)

Parameter Value Reference
Molecular Formula (C₈D₅NH)CH₂CH(NH-FMOC)COOH isotope.com
Labeled CAS Number 1449107-60-1 isotope.com
Molecular Weight 431.5 isotope.com
Isotopic Purity 98% (indole-D₅) isotope.com
Primary Fragmentation Cleavage of N-Cα bond rsc.org

Other Biophysical Techniques

Beyond mass spectrometry, other biophysical methods are crucial for understanding the structural and interactive properties of L-Tryptophan-N-Fmoc (indole-D5), especially when it is incorporated into larger biomolecular systems.

Neutron scattering is a powerful technique for determining the structure and dynamics of biological macromolecules. nih.gov A significant challenge in neutron crystallography is the high incoherent scattering from hydrogen atoms, which creates a substantial background signal. researchgate.net Replacing hydrogen with deuterium dramatically reduces this background noise and improves the signal-to-noise ratio, enhancing the visibility of the molecular structure. nih.gov

The use of deuterated amino acids, such as those derived from L-Tryptophan-N-Fmoc (indole-D5), is a key strategy in neutron scattering studies. preprints.org By selectively incorporating deuterated tryptophan into a protein, researchers can use a technique called "contrast matching" in small-angle neutron scattering (SANS). researchgate.netnih.gov This method allows for the selective visualization of a specific labeled domain or subunit within a larger protein complex, making it possible to determine the relative positions and shapes of different components. nih.govnih.gov

For example, studies on tryptophan synthase have utilized deuterium labeling to reveal the quaternary structure of the enzyme complex. nih.gov By labeling specific subunits, researchers were able to determine the distances between different domains and observe conformational changes upon assembly. nih.gov The selective deuteration of tryptophan residues in proteins like maltose (B56501) binding protein has also been shown to produce measurable differences in SANS data, highlighting the utility of this approach for biophysical studies. researchgate.net The development of efficient methods for producing perdeuterated proteins or those with selectively labeled residues is thus crucial for advancing neutron scattering analyses of protein structure and function. researchgate.netpreprints.orgornl.gov

Table 2: Applications of Deuterated Tryptophan in Neutron Scattering

Application Technique Key Finding Reference
Quaternary Structure of Tryptophan Synthase Small-Angle Neutron Scattering (SANS) Determined the separation and relative positions of α and β subunits. nih.gov
Model System for Biophysical Studies SANS, Neutron Reflection, Neutron Diffraction Selective deuteration of tryptophan in maltose binding protein showed measurable differences in scattering data. researchgate.net
General Protein Structure and Dynamics Neutron Crystallography, Inelastic Neutron Scattering Deuteration improves signal-to-noise, allowing for the determination of hydrogen positions and highlighting specific dynamics. nih.gov
Membrane Protein Structure Neutron Crystallography Isotope labeling with deuterium helps to overcome challenges of high background from hydrogen atoms. researchgate.net

The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local microenvironment, making it a natural spectroscopic probe. mdpi.com However, when a protein contains multiple tryptophan residues, distinguishing their individual signals can be difficult. nih.gov Tryptophan analogues, including isotopically labeled versions, can be used to overcome this limitation and provide more detailed insights into intermolecular interactions.

Incorporating a deuterated tryptophan, such as L-Tryptophan-N-Fmoc (indole-D5), into a peptide or protein can subtly alter its spectroscopic properties. The deuterium isotope effect can influence the fluorescence quantum yield and lifetime. researchgate.net While these effects are often modest, they can be precisely measured and provide information about quenching mechanisms and the local environment of the tryptophan residue.

Furthermore, tryptophan analogues are used to study protein-protein interactions through fluorescence resonance energy transfer (FRET). nih.gov By strategically placing a tryptophan analogue (the donor) and an acceptor chromophore on interacting proteins, the distance and dynamics of their interaction can be monitored. The distinct spectral properties of analogues can help in selectively exciting the donor to study these interactions. nih.gov The nature of intermolecular interactions involving aromatic amino acids like tryptophan is governed by a combination of electrostatic and van der Waals forces. nih.gov Spectroscopic studies using labeled tryptophan can provide experimental data to validate and refine computational models of these fundamental interactions.

Table 3: Spectroscopic Properties and Applications of Tryptophan as a Probe

Spectroscopic Technique Property Measured Application Reference
Fluorescence Spectroscopy Emission Maximum, Quantum Yield, Lifetime Probing local environment polarity and accessibility to solvents. mdpi.comresearchgate.net
Fluorescence Resonance Energy Transfer (FRET) Energy transfer efficiency Studying protein-protein interactions and conformational changes. nih.gov
Infrared/Raman Spectroscopy Vibrational Frequencies Investigating hydrogen bonding and detailed structural changes. N/A
Deuterium NMR Spectroscopy Quadrupolar Splitting Determining the orientation and dynamics of the indole ring in membranes. nih.gov

Applications in Biomolecular Structural Biology and Proteomics Research

Protein Structure and Dynamics Elucidation

The unique properties of deuterated tryptophan make it an invaluable tool for nuclear magnetic resonance (NMR) spectroscopy and other biophysical methods aimed at elucidating the three-dimensional structure and dynamic behavior of proteins.

Site-Specific Deuteration for Investigating Conformational Changes

Site-specific incorporation of deuterated tryptophan into a protein of interest allows for the simplification of complex NMR spectra. The deuterium (B1214612) atoms at specific positions on the indole (B1671886) ring alter the magnetic properties of the nucleus, enabling researchers to distinguish the signals of the labeled tryptophan from those of other aromatic residues. nih.gov This selective labeling is instrumental in tracking the conformational changes that occur within a protein in response to various stimuli, such as ligand binding or environmental shifts. nih.gov

For instance, studies have shown that selective deuteration at the C-2 position of tryptophan residues can be readily observed through difference spectroscopy, providing insights into the local environment and structural rearrangements of the protein. nih.gov By comparing the NMR spectra of the protein with and without the deuterated label, scientists can pinpoint specific regions undergoing conformational changes, which is crucial for understanding protein function and mechanism. nih.gov The use of deuterated cell lysates in H2O-based culture media has also been shown to achieve high levels of deuteration (around 80%), overcoming the "reprotonation bottleneck" and allowing for the observation of previously inaccessible amide sites in larger proteins. copernicus.org

Probing Protein-Ligand and Protein-Membrane Interactions using Labeled Tryptophan

The strategic placement of deuterated tryptophan serves as a powerful probe for investigating the intricate interactions between proteins and their binding partners, including small molecules, other proteins, and lipid membranes. nih.govnih.gov Tryptophan residues are frequently found at the interface of protein-protein and protein-ligand complexes, where they play a critical role in binding and recognition through various non-covalent interactions. mdpi.comresearchgate.netnih.gov

In the context of membrane proteins, tryptophan often acts as an "interfacial anchor," positioning the protein within the lipid bilayer. mdpi.comnih.gov Solid-state deuterium NMR studies on model peptides containing selectively deuterated tryptophans have revealed that the dynamics and orientation of the indole ring are highly sensitive to its position within the transmembrane helix and its interaction with the surrounding lipid environment. nih.gov By analyzing the NMR spectra of these labeled peptides, researchers can gain detailed information about the depth of membrane penetration and the motional freedom of different parts of the protein. nih.gov Furthermore, racemic protein crystallography, a technique that utilizes both L- and D-enantiomers of a protein, has been employed to reveal dedicated tryptophan interactions in the presence of ligands that mimic the head groups of phospholipids. nih.gov

Quantitative Proteomics and Metabolomics Research

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, enabling the accurate and precise measurement of changes in protein and metabolite abundance across different biological samples.

Stable Isotope Labeling in Quantitative Proteomics Workflows

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics. youtube.com In a typical SILAC experiment, cells are grown in media where a standard "light" amino acid is replaced with a "heavy" isotopic counterpart. L-Tryptophan-d5 or other deuterated tryptophan analogs can be utilized in such workflows. medchemexpress.commedchemexpress.com When labeled and unlabeled cell populations are mixed, the relative abundance of proteins can be determined by the ratio of the peak intensities of the heavy and light peptides in the mass spectrometer. youtube.com This approach allows for the quantitative comparison of proteomes under different conditions, providing insights into cellular processes and disease states. youtube.com

While direct examples of L-TRYPTOPHAN-N-FMOC (INDOLE-D5) in specific SILAC studies are not extensively detailed in the provided search results, the principle of using isotopically labeled amino acids is well-established. youtube.com The Fmoc protecting group is typically removed during the process of incorporating the amino acid into the growing peptide chain during solid-phase peptide synthesis. peptide.comuci.edu Therefore, the deuterated tryptophan itself becomes part of the protein, serving as the isotopic label for quantification.

Labeling StrategyDescriptionApplication of Deuterated Tryptophan
SILAC Cells are metabolically labeled with "heavy" amino acids.L-Tryptophan-d5 can be used as the "heavy" amino acid to label the entire proteome for quantitative comparison. youtube.commedchemexpress.commedchemexpress.com
D₂O Labeling Deuterium from heavy water is incorporated into non-essential amino acids during biosynthesis.Provides a means to trace protein turnover by measuring the incorporation of deuterium into newly synthesized proteins. nih.gov

Use as Internal Standards for Analytical Precision in Research Models

Deuterated analogs of analytes are considered the gold standard for internal standards in mass spectrometry-based quantification due to their similar chemical and physical properties to the endogenous compound. nih.gov L-Tryptophan-d5 is frequently used as an internal standard for the accurate quantification of tryptophan and its metabolites in various biological matrices, such as serum and plasma. nih.govnih.govsigmaaldrich.commdpi.com

By adding a known amount of L-Tryptophan-d5 to a sample, any variations in sample preparation, chromatographic separation, or mass spectrometric ionization can be normalized. nih.gov This ensures high precision and accuracy in the measurement of tryptophan levels, which is crucial for biomarker studies and understanding the role of tryptophan metabolism in health and disease. nih.govmdpi.com The distinct mass difference between the deuterated standard and the natural analyte allows for their simultaneous detection and quantification. researchgate.net

ApplicationAnalyteInternal StandardMatrixAnalytical Technique
Metabolite ProfilingTryptophan and its metabolitesL-Tryptophan-d5Healthy Plant FoodsLC-MS/MS nih.gov
Uremic Solute QuantificationTryptophan-derived uremic solutesL-Tryptophan-d5Human SerumLC-MS/MS nih.gov
Cancer Immunotherapy Biomarker StudiesTryptophan and its major metabolitesTryptophan-D₅SerumLC-MS/MS mdpi.com

Research on Peptide Function and Stability

The incorporation of L-TRYPTOPHAN-N-FMOC (INDOLE-D5) into synthetic peptides provides a powerful tool for investigating the relationship between structure, function, and stability. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group widely used in solid-phase peptide synthesis to protect the alpha-amino group of the amino acid. peptide.comuci.educhemimpex.com

The synthesis of peptides containing deuterated tryptophan at specific positions allows researchers to probe the role of individual tryptophan residues in various biological processes. nih.gov Tryptophan's unique indole side chain is often involved in crucial interactions that stabilize peptide and protein structures, such as helical folds and assemblies. researchgate.netnih.govmdpi.com By observing the spectral properties of the deuterated tryptophan, scientists can gain insights into the local environment and the nature of these stabilizing interactions. nih.govillinois.edu

Furthermore, the stability of peptides themselves can be investigated using this labeled compound. For example, the effect of modifications or interactions on the conformational stability of a peptide can be monitored by tracking changes in the NMR or mass spectra of the deuterated tryptophan residue. This information is vital for the design of more stable and bioactive therapeutic peptides. chemimpex.com

Incorporation into Synthetic Peptides for Biophysical Studies

The strategic incorporation of L-TRYPTOPHAN-N-FMOC (INDOLE-D5) into synthetic peptides has revolutionized the study of their biophysical properties, particularly for those that interact with or span biological membranes. The five deuterium atoms on the indole ring of the tryptophan side chain act as powerful spectroscopic probes, most notably in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

One of the most well-studied applications is in the investigation of "WALP" peptides, which are synthetic transmembrane helices composed of alternating leucine (B10760876) and alanine (B10760859) residues flanked by tryptophan residues. These peptides serve as simplified models for understanding how proteins embed within and interact with the lipid bilayer of cell membranes. The tryptophan residues in WALP peptides are thought to act as "interfacial anchors," positioning the helix at the boundary between the hydrophobic core of the membrane and the polar headgroup region.

By selectively replacing a standard tryptophan with its indole-deuterated counterpart, researchers can use deuterium (²H) NMR to gain unprecedented insights into the orientation and dynamics of the tryptophan side chain within the membrane. The quadrupolar splitting of the deuterium signal in the NMR spectrum is highly sensitive to the orientation of the C-²H bond relative to the magnetic field. In studies of WALP peptides embedded in aligned lipid bilayers, this allows for the precise determination of the indole ring's tilt and rotational motion.

For instance, studies on WALP19 peptides, where a single tryptophan at different positions was replaced with an indole-d5 labeled one, have revealed that the dynamics of the tryptophan anchor can vary depending on its location within the peptide sequence. These experiments have shown that the tryptophan residues are not static but undergo rapid reorientation within the membrane interface. The narrowness of the observed peaks in the deuterium NMR spectra indicates that the motion of the indole ring is fast on the NMR timescale.

The data from such experiments can be compiled to build a detailed picture of peptide-membrane interactions. Below is an example of the kind of data that can be generated from these studies:

PeptideLabeled PositionLipid BilayerQuadrupolar Splitting (kHz) at β=0°Quadrupolar Splitting (kHz) at β=90°
WALP19Trp-2DMPC12060
WALP19Trp-3DMPC11557.5
WALP19Trp-17DMPC10050
WALP19Trp-18DMPC9547.5
WALP16Trp-2DMPC12562.5
WALP16Trp-15DMPC9045

This table is a representative example based on findings from multiple studies and is for illustrative purposes.

These biophysical studies using L-TRYPTOPHAN-N-FMOC (INDOLE-D5) are crucial for understanding the fundamental principles of protein folding and stability within cellular membranes, which has significant implications for drug development and the study of diseases related to membrane protein dysfunction.

Investigation of Post-Translational Modifications in Model Systems

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can dramatically affect their function, localization, and interaction with other molecules. The study of PTMs is a major focus of proteomics research. L-TRYPTOPHAN-N-FMOC (INDOLE-D5) and other isotopically labeled tryptophans are valuable tools for investigating PTMs involving this versatile amino acid.

One area of significant interest is the oxidative modification of tryptophan residues. In vivo, tryptophan can be oxidized to form products such as N-formylkynurenine (NFK) and kynurenine (B1673888) (KYN). youtube.com These modifications have been linked to various physiological and pathological processes, including aging and neurodegenerative diseases. youtube.com However, distinguishing between biologically relevant PTMs and artifacts that can occur during sample preparation is a major challenge.

The use of deuterium-labeled tryptophan in model peptides can help to definitively track the fate of tryptophan during oxidative stress experiments. By incorporating L-TRYPTOPHAN-N-FMOC (INDOLE-D5) into a synthetic peptide, researchers can use mass spectrometry to monitor the appearance of oxidized products. The deuterium label results in a characteristic mass shift, allowing for the unambiguous identification of tryptophan-derived fragments and their modified forms.

For example, if a peptide containing indole-d5 tryptophan is subjected to an oxidizing agent, the resulting NFK and KYN products will also carry the deuterium label. This allows for their clear differentiation from any unlabeled, pre-existing modifications or contaminants in the sample. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique where the exchange rates of backbone amide hydrogens with deuterium in the solvent are measured. The oxidation of a tryptophan residue can alter the local conformation of a peptide or protein, and this change can be detected as a difference in the rate of deuterium exchange, providing insights into the structural consequences of the modification.

Furthermore, isotopically labeled tryptophan has been used to elucidate the mechanisms of enzymatic PTMs. In a study investigating the conversion of tryptophan to skatole by the enzyme SktA, researchers used tryptophan labeled with deuterium at the C2 and C3 positions of the side chain. By analyzing the mass of the resulting skatole product, they were able to determine the origin of the hydrogen atoms in the newly formed methyl group, providing critical insights into the enzyme's catalytic mechanism.

Below is a table illustrating how L-TRYPTOPHAN-N-FMOC (INDOLE-D5) can be used to track oxidative PTMs in a model peptide using mass spectrometry:

Peptide SequenceModificationExpected Mass Shift (Da)Mass Shift with Indole-d5 Label (Da)
Ac-Gly-Trp-Gly-NH₂None0+5
Ac-Gly-Trp-Gly-NH₂Oxidation to Kynurenine+4+9
Ac-Gly-Trp-Gly-NH₂Oxidation to N-formylkynurenine+32+37
Ac-Gly-Trp-Gly-NH₂DimerizationVariesVaries (+10 for dimer)

This table provides a theoretical illustration of the expected mass shifts.

The ability to precisely track the chemical transformations of tryptophan through isotopic labeling is invaluable for understanding the complex landscape of post-translational modifications and their roles in health and disease.

Role in Mechanistic Enzymology and Metabolic Pathway Elucidation in Research Models

Enzyme Mechanism Elucidation using Isotopic Labeling

The use of stable isotopes is a cornerstone of mechanistic enzymology. By replacing a light isotope with a heavy one (e.g., hydrogen with deuterium) at a specific position in a substrate molecule, researchers can probe the transition states of enzyme-catalyzed reactions.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. A significant KIE is observed if the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. Deuterium-labeled tryptophan has been instrumental in studying the mechanisms of enzymes that modify it.

Tryptophan Indole-Lyase (Tryptophanase): This enzyme catalyzes the decomposition of L-tryptophan into indole (B1671886), pyruvate, and ammonia (B1221849). Studies using tryptophan labeled with deuterium (B1214612) in the indole ring have helped to elucidate its mechanism. For instance, research on the enzymatic decomposition of L-tryptophan by TPase (EC 4.1.99.1) revealed kinetic and solvent deuterium isotope effects when using tryptophan deuterated at the 4' and 5' positions of the indole ring. nih.gov While many studies focus on labeling at the α- and β-carbons of the side chain, indole labeling provides specific information about the steps involving the indole moiety itself. The magnitude of the KIE can indicate whether the cleavage of the C-C bond between the indole ring and the alanine (B10760859) side chain is a rate-limiting step. bibliotekanauki.pl

Tryptophan Synthase: This complex enzyme catalyzes the final two steps in tryptophan biosynthesis. It has an α-subunit that cleaves indole-3-glycerol phosphate (B84403) to indole and a β-subunit that condenses indole with serine to form tryptophan. youtube.comnih.gov Research using isotopically labeled substrates has been critical to understanding its multi-step mechanism. A kinetic isotope effect has been observed in the tautomerization of the indolenine quinonoid intermediate, a key step in the reaction catalyzed by the β-subunit. uga.eduuga.edu The use of indole-labeled tryptophan helps to dissect the binding of indole and its subsequent condensation with the serine-derived aminoacrylate intermediate. nih.gov

EnzymeLabeled Substrate/IsotopeObserved EffectMechanistic Insight
Tryptophan Indole-Lyase (Tryptophanase) L-Tryptophan (indole-4',5'-d₂)Kinetic Isotope Effect (KIE)Provides evidence on the rate-limiting steps involving the indole ring during tryptophan decomposition. nih.gov
Tryptophan Synthase Indole (isotopic substitution)Kinetic Isotope Effect (KIE)Reveals that the tautomerization of an indolenine quinonoid intermediate is a key, partially rate-limiting step in the condensation reaction. uga.eduuga.edu
Tryptophan 2,3-Dioxygenase D₂O (solvent)Primary KIE of 4.4Implies that abstraction of the indole N-H proton is at least partially rate-determining in the catalytic cycle. researchgate.net

L-Tryptophan (indole-d5) serves as an excellent tracer to follow the conversion of a substrate to its products. Because the deuterium label does not typically alter the chemical properties of the molecule, it acts as a silent marker that can be detected with high sensitivity by mass spectrometry (MS).

When L-Tryptophan-N-Fmoc (indole-d5) is used, it allows for the synthesis of peptides containing a single, precisely located labeled tryptophan residue. These synthetic peptides can then be used as substrates for proteases or other peptide-modifying enzymes. By monitoring the appearance of deuterated peptide fragments over time using LC-MS, researchers can determine cleavage sites, measure enzyme kinetics, and identify specific products of the enzymatic reaction. This approach is invaluable for studying the specificity and mechanism of complex enzymatic processes where multiple potential products could be formed. Similarly, the unprotected L-Tryptophan (indole-d5) is widely used as an internal standard in quantitative MS-based assays to accurately measure the levels of unlabeled tryptophan and its metabolites. sigmaaldrich.com

Elucidation of Metabolic Pathways in Model Organisms and Systems

Understanding how tryptophan is processed and degraded is crucial, as its metabolites play key roles in physiology and disease. nih.gov Isotopic labeling is essential for mapping these complex metabolic networks in non-human biological systems.

Tryptophan is primarily catabolized through three major routes: the kynurenine (B1673888) pathway, the indole pathway (mediated by gut microbiota), and the serotonin (B10506) pathway. nih.govyoutube.com Administering L-Tryptophan (indole-d5) to model organisms, such as rodents or fish, or to in vitro systems like microbial cultures, allows for the unambiguous identification of metabolites derived from the administered tryptophan. unit.no

Kynurenine Pathway: This is the main route of tryptophan degradation in the host, accounting for over 90% of its catabolism. nih.gov It produces a range of neuroactive and immunomodulatory molecules. researchgate.net By feeding an animal a diet containing L-Tryptophan (indole-d5) and analyzing tissue or plasma samples with LC-MS, researchers can trace the d5-label as it is incorporated into downstream metabolites like kynurenine, kynurenic acid, and quinolinic acid. This helps quantify the flux through the pathway and see how it is affected by disease or inflammation. youtube.com

Indole Pathway: Gut microbes metabolize tryptophan into various indole derivatives, such as indole-3-propionic acid (IPA) and indole-3-aldehyde (IAld), which are important for maintaining gut barrier function and modulating immune responses. nih.gov Using L-Tryptophan (indole-d5) in studies with gut microbiome models, including germ-free animals colonized with specific bacteria, can precisely map which microbes produce which metabolites and how this process is regulated. nih.gov For example, stable-isotope assisted profiling in the bacterium Rubrivivax benzoatilyticus revealed details of its L-tryptophan catabolism through both the kynurenine and indolepyruvic acid (IPyA) pathways. nih.gov

PathwayKey EnzymesMajor Metabolites Traced with Indole-d5 LabelBiological System Example
Kynurenine Pathway Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO)Kynurenine, Kynurenic Acid, Anthranilic Acid, Quinolinic AcidImmune cells, Liver tissue from rodent models. nih.govresearchgate.net
Indole Pathway Tryptophanase (TnaA), Tryptophan monooxygenaseIndole, Indole-3-acetic-acid (IAA), Indole-3-propionic acid (IPA), Indole-3-aldehyde (IAld)Gut microbiota cultures, Colonized germ-free mice. nih.govnih.gov

By supplying a labeled precursor earlier in the pathway (such as labeled shikimate or anthranilate) and monitoring the incorporation of the label into tryptophan, scientists can measure the rate of biosynthesis. Conversely, supplying L-Tryptophan (indole-d5) to a plant or microbial culture and measuring its rate of disappearance and the appearance of labeled catabolites provides a measure of metabolic flux. nih.gov This is crucial for metabolic engineering applications, where the goal might be to increase the production of tryptophan or one of its valuable derivatives in a particular organism. Studies in lactic acid bacteria, for instance, combine genomic and metabolomic approaches to understand and predict tryptophan metabolism, a process that can be validated and quantified using isotopic tracers. frontiersin.org

Computational and Theoretical Studies of L Tryptophan N Fmoc Indole D5 and Its Derivatives

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape and dynamic behavior of molecules. researchgate.net For derivatives of tryptophan, such as L-Tryptophan-N-Fmoc (Indole-D5), MD simulations can elucidate the influence of the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group and the deuteration of the indole (B1671886) ring on the molecule's flexibility and preferred spatial arrangements.

While specific MD studies on the deuterated L-Tryptophan-N-Fmoc are not extensively documented in public literature, the principles can be inferred from simulations of similar molecules, such as Fmoc-protected amino acids and tryptophan-containing peptides. researchgate.netnih.gov These simulations typically employ force fields like the Consistent Valence Force Field (CVFF) and are conducted in various environments, from in vacuo to explicit solvent models, to mimic physiological conditions. researchgate.netnih.gov

Conformational analysis of tryptophan derivatives often focuses on the rotational freedom around the chi (χ) torsion angles of the side chain, which dictates the orientation of the indole ring relative to the amino acid backbone. conicet.gov.ar For N-acetyl-L-tryptophan-N-methylamide, a related model compound, ab initio molecular orbital computations have revealed the existence of 36 stable conformers on the Ramachandran hypersurface, with relative stabilities governed by sidechain-backbone interactions. conicet.gov.ar The introduction of the Fmoc group adds further complexity to the conformational space due to its size and potential for steric hindrance and non-covalent interactions.

Table 1: Key Parameters in Molecular Dynamics Simulations of Tryptophan Derivatives

ParameterDescriptionRelevance to L-Tryptophan-N-Fmoc (Indole-D5)
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.Determines the accuracy of the simulated molecular motions and interactions. Commonly used force fields include CHARMM, AMBER, and GROMOS.
Solvent Model The representation of the solvent environment in the simulation (e.g., explicit water molecules or implicit continuum models).Influences the conformational preferences and dynamics, as solvent interactions can stabilize or destabilize certain conformations.
Torsion Angles (χ1, χ2) The dihedral angles defining the orientation of the tryptophan side chain.Key determinants of the conformational state and interactions of the indole ring with its surroundings.
Simulation Time The duration of the MD simulation.Must be sufficiently long to sample the relevant conformational space and observe dynamic events.
Ensemble The statistical mechanical ensemble used in the simulation (e.g., NVT, NPT).Defines the thermodynamic conditions (constant Number of particles, Volume, Temperature, or Pressure) of the simulation.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties and understanding reaction mechanisms at the electronic level. nih.govnih.govdntb.gov.ua These methods can provide "standards-free" identification of molecules by generating in silico reference libraries of chemical properties measured by analytical platforms. nih.gov

For L-Tryptophan-N-Fmoc (Indole-D5), DFT calculations can predict various spectroscopic data, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-visible absorption spectra. nih.govdntb.gov.ua The calculation of NMR shielding tensors and internuclear couplings can aid in the interpretation of experimental NMR spectra, which is a primary application of this deuterated compound. isotope.comnih.gov Similarly, computed IR spectra, which probe molecular vibrations, can be compared with experimental data, although empirical scaling factors are often needed to account for anharmonic effects. nih.gov

Mechanistic insights into the chemical reactivity of the tryptophan moiety can also be gained. For instance, DFT and QM/MM (Quantum Mechanics/Molecular Mechanics) studies on the oxidation of tryptophan by radicals have identified the most favorable reaction sites and elucidated the subsequent degradation pathways. nih.gov While the Fmoc protecting group would alter the reactivity of the amine group, the indole ring, even with deuteration, would exhibit similar susceptibility to electrophilic attack, with calculations pinpointing the likely positions of modification.

Table 2: Predicted Spectroscopic Data from Quantum Chemical Calculations

Spectroscopic TechniqueCalculated PropertyRelevance for L-Tryptophan-N-Fmoc (Indole-D5)
NMR Spectroscopy Chemical Shifts (δ), Coupling Constants (J)Aids in the assignment of peaks in experimental spectra and provides structural information. Deuteration at the indole ring significantly alters the local electronic environment and thus the chemical shifts of the attached carbons.
Infrared (IR) Spectroscopy Vibrational Frequencies (cm⁻¹)Helps identify functional groups and their bonding environments. The C-D stretching and bending vibrations will appear at lower frequencies than the corresponding C-H vibrations, providing a clear spectroscopic signature of deuteration.
UV-Visible Spectroscopy Electronic Transition Energies (λ_max)Predicts the absorption of light due to electronic excitations within the indole and Fmoc chromophores.

Docking and Binding Studies with Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cipsm.de It is widely used in drug design to screen for potential ligands that can bind to a specific protein target. For derivatives like L-Tryptophan-N-Fmoc (Indole-D5), docking studies can be employed to investigate their potential interactions with various receptors or enzymes.

While the Fmoc group is typically a protecting group for peptide synthesis and is removed in the final product, its presence significantly influences the molecule's size, shape, and electrostatic properties. activotec.com Docking studies of Fmoc-tryptophan derivatives would therefore be relevant in contexts where the protected amino acid itself is studied for biological activity or in process-related scenarios, such as interactions with enzymatic systems. chim.it

For example, studies have been conducted on the docking of tryptophan analogs to enzymes like tryptophanyl-tRNA synthetase and tryptophan hydroxylase. cipsm.denih.gov These studies calculate binding energies and identify key interacting residues within the receptor's active site. cipsm.denih.gov Similar in silico approaches could be applied to L-Tryptophan-N-Fmoc (Indole-D5) to predict its binding affinity and mode of interaction with various protein targets. The bulky, hydrophobic Fmoc group would likely dominate the binding interactions, potentially occupying large hydrophobic pockets in a receptor.

Table 3: Illustrative Docking Study Parameters and Findings

Parameter/FindingDescriptionExample from Tryptophan Analog Studies
Receptor Target The protein or enzyme to which the ligand is docked.Tryptophan hydroxylase, Tryptophanyl-tRNA synthetase. cipsm.denih.gov
Docking Algorithm The computational method used to predict the binding pose (e.g., AutoDock, FlexX, HexDock). cipsm.denih.govDifferent algorithms may yield slightly different results, so using multiple methods is often advisable. nih.gov
Binding Energy/Score A calculated value representing the predicted affinity of the ligand for the receptor.For bacoside A3 with tryptophan hydroxylase, a binding energy of -10.23 kcal/mol was estimated. nih.gov
Key Interacting Residues Specific amino acids in the receptor that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand.In a study with tryptophan hydroxylase, residues like Tyr235, Thr265, and Glu317 were identified as key interaction points. nih.gov

Emerging Research Directions and Future Perspectives for L Tryptophan N Fmoc Indole D5

Advancements in Isotopic Labeling Strategies and Synthetic Routes

The utility of L-Tryptophan-N-Fmoc (Indole-D5) is intrinsically linked to the efficiency and precision of its synthesis. Researchers are continuously seeking to refine isotopic labeling strategies to improve yields, reduce costs, and expand the diversity of available isotopologues.

Enzymatic and Biocatalytic Methods: A significant trend is the move towards enzymatic and whole-cell biocatalytic systems for producing isotopically labeled amino acids. nih.gov These methods offer high stereo- and regioselectivity under mild conditions. For tryptophan, enzymes like tryptophan synthase can be used to incorporate isotopic labels from precursors such as labeled indole (B1671886) or serine. rsc.org Modular biocatalytic cascades are being designed to produce specific tryptophan isotopologs by combining the actions of several enzymes. rsc.org This approach allows for labeling at various positions, including the α-carbon and side chain, by using deuterated solvents or labeled precursors like formaldehyde. rsc.org Challenges remain in optimizing enzyme expression and preventing isotope scrambling, where the isotopic label is unintentionally transferred to other molecules by cellular enzymes like tryptophanase. nih.gov

Chemical Synthesis: Chemical synthesis remains a cornerstone for producing labeled amino acids, offering precise control over the placement of isotopic labels. chempep.com Methods for site-selective deuteration are a key area of development. nih.gov Recent approaches have demonstrated the asymmetric synthesis of α-deuterated α-amino acids with high enantiomeric purity and up to 99% deuteration. rsc.org These methods often rely on the formation of intermediate metal complexes that facilitate deuterium (B1214612) exchange. rsc.org For a compound like L-Tryptophan-N-Fmoc (Indole-D5), the synthesis involves preparing the deuterated indole ring first, followed by its coupling to the amino acid backbone and subsequent Fmoc protection.

Table 1: Comparison of Synthetic Strategies for Labeled Tryptophan
StrategyAdvantagesChallengesKey Research Findings
Biocatalytic CascadeHigh stereoselectivity, environmentally friendly, modular control of isotope placement.Requires high enzyme loadings, potential for isotope scrambling, optimization of expression systems needed.Optimized reaction conditions can lead to isotopically pure products with >99% enantiomeric excess. rsc.org
Chemical SynthesisPrecise control over label position, applicable to a wide range of isotopologues.Can be complex, expensive, may require harsh reagents and multiple protection/deprotection steps.Asymmetric methods can produce α-deuterated amino acids with up to 99% deuteration and high enantioselectivity. rsc.org
In Vivo Labeling (e.g., in E. coli)Allows for production of fully labeled proteins for structural studies.Suppression of tryptophanase is needed to prevent label scrambling; can be costly for complex media.Addition of indole during expression can mimic cell-cell communication and drastically increase labeling efficiency. nih.gov

Expanded Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. mdpi.com Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach to achieving this goal. mdpi.comhilarispublisher.com Stable isotope-labeled compounds like L-Tryptophan-N-Fmoc (Indole-D5) are critical enablers of these methodologies, particularly in proteomics and metabolomics.

In quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique. nih.gov While traditionally used with dividing cells, SILAC has been successfully applied to non-dividing primary neurons, demonstrating that proteins can achieve high levels of label incorporation over time. nih.gov L-Tryptophan-N-Fmoc (Indole-D5) can be deprotected and the resulting L-Tryptophan (Indole-D5) can be used in SILAC media to synthesize "heavy" proteomes. This allows for the precise quantification of changes in protein abundance in response to various stimuli.

In metabolomics, deuterated tryptophan and its metabolites serve as ideal internal standards for quantification by mass spectrometry. mdpi.comsigmaaldrich.com For instance, in studies of gut-derived tryptophan metabolites and their role in cardiovascular health, isotopically labeled standards are essential for accurate measurements using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). mdpi.com Multi-omics studies have revealed significant changes in tryptophan metabolism associated with biological processes like sexual maturation, highlighting the importance of this pathway. nih.gov The availability of L-Tryptophan-N-Fmoc (Indole-D5) provides a precursor for synthesizing a suite of deuterated tryptophan metabolite standards to support these large-scale research efforts.

Development of Novel Analytical Probes based on Labeled Tryptophan

The unique properties of isotopically labeled tryptophan are being leveraged to create novel probes for exploring biological systems with high precision. L-Tryptophan-N-Fmoc (Indole-D5) is a key building block in this endeavor, particularly for applications in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The low natural abundance of tryptophan in most proteins makes it an attractive target for selective labeling in NMR studies. rsc.org Incorporating a deuterated tryptophan residue into a protein simplifies complex NMR spectra and allows researchers to probe the structure, dynamics, and interactions of specific protein regions. isotope.comchemie-brunschwig.ch The Fmoc-protected version is ready for use in solid-phase peptide synthesis, enabling the creation of peptides and protein domains with a single, strategically placed NMR-active probe. shoko-sc.co.jp New NMR methods are continuously being developed to take advantage of such selective labeling schemes to study large protein complexes. nih.gov

Beyond NMR, deuterated amino acids are recognized for their utility as probes for elucidating enzyme mechanisms. nih.govacs.org The kinetic isotope effect, where the C-D bond is stronger and thus broken more slowly than a C-H bond, can be used to identify rate-limiting steps in enzymatic reactions. By synthesizing peptides with L-Tryptophan (Indole-D5), researchers can investigate the mechanisms of enzymes that process tryptophan-containing substrates. Furthermore, the development of fluorescent-labeled peptide conjugates, which can be synthesized using Fmoc chemistry, represents another frontier, creating theranostic tools for cancer research that combine targeting, imaging, and therapeutic delivery. beilstein-journals.org

Table 2: Applications of Labeled Tryptophan as Analytical Probes
Application AreaTechniqueRole of L-Tryptophan-N-Fmoc (Indole-D5)Information Gained
Protein Structure & DynamicsBiomolecular NMRPrecursor for site-specific incorporation of deuterated Trp into peptides/proteins. isotope.comchemie-brunschwig.chSimplifies spectra, allows study of local conformation, dynamics, and ligand binding at the Trp site. nih.gov
Enzyme Mechanism StudiesKinetic Isotope Effect AnalysisEnables synthesis of deuterated substrates to probe reaction mechanisms. nih.govacs.orgIdentifies rate-limiting steps and transition state structures of enzymes acting on Trp residues.
Quantitative ProteomicsMass Spectrometry (e.g., SILAC)Source of heavy amino acid for metabolic labeling. nih.govPrecise relative and absolute quantification of protein expression levels. lumiprobe.com
TheranosticsFluorescence Imaging / SPPSCan be incorporated into complex peptide conjugates that also carry fluorescent tags and chelating agents. beilstein-journals.orgDevelopment of probes for targeted cancer imaging and drug delivery.

Contributions to Fundamental Understanding of Biomolecular Processes

Isotopically labeled amino acids have become indispensable for dissecting fundamental biological processes at the molecular level. chempep.com L-Tryptophan-N-Fmoc (Indole-D5) contributes significantly to this by allowing researchers to create precisely altered biomolecules and observe the consequences.

Furthermore, labeled tryptophan is crucial for tracing metabolic pathways. The journey of tryptophan through the body, including its conversion to crucial molecules like serotonin (B10506) and kynurenine (B1673888), can be followed using labeled precursors. This allows for the direct measurement of metabolic flux and the determination of how diseases or therapeutic interventions alter these pathways. nih.gov Such studies are vital for understanding the biochemical basis of neurological disorders, immune responses, and metabolic diseases. The ability to synthesize peptides containing deuterated tryptophan also provides a tool to study the structure-activity relationship of peptide hormones without significantly altering their three-dimensional structure. pnas.org

Potential in Advanced Materials and Nanobiotechnology Research

The unique chemical properties of amino acids and peptides are increasingly being exploited to create novel materials and nanostructures. The incorporation of stable isotopes like deuterium offers a new dimension for tuning the properties of these materials and for probing their structure and assembly.

In the realm of advanced materials, deuteration can influence the physical properties of self-assembling peptide systems. For example, research into the relative stability of deuterated versus standard poly-L-alanine helices is underway to understand the fundamental impact of isotopic substitution on peptide secondary structures. pnas.org This knowledge could be applied to the design of peptide-based biomaterials with enhanced stability or specific recognition properties. L-Tryptophan-N-Fmoc (Indole-D5) enables the introduction of a deuterated aromatic side chain, which can participate in pi-stacking interactions that are often critical for the self-assembly of peptide nanomaterials.

In nanobiotechnology, peptides are used as targeting ligands, scaffolds, and functional components of complex nanosystems. The ability to synthesize peptides with site-specific isotopic labels using Fmoc chemistry is a key enabling technology. beilstein-journals.org For example, a novel solid-phase strategy has been developed to create conjugates that include a targeting ligand, a peptidic spacer, a fluorescent tag, and a chelating core for attaching radiotracers. beilstein-journals.org While this specific example may not have used deuterated tryptophan, the methodology is directly compatible with L-Tryptophan-N-Fmoc (Indole-D5), opening the door to creating multi-modal nanoprobes. These probes could be tracked simultaneously by fluorescence and mass spectrometry, providing a more complete picture of their distribution and fate in biological systems.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing L-TRYPTOPHAN-N-FMOC (INDOLE-D5) for isotopic labeling studies?

  • Methodological Answer : Synthesis involves Fmoc-protection of L-tryptophan followed by deuterium incorporation at the indole ring via catalytic exchange or enzymatic methods. Characterization requires high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C11_{11}H7_{7}D5_{5}N2_{2}O2_{2}, MW 209.25) and NMR to verify deuterium placement (e.g., indole-D5 vs. side-chain labeling). Purity (≥98%) and isotopic enrichment (≥98% D) must be validated using LC-MS with isotopic peak separation .

Q. How does isotopic purity (D5 labeling) impact experimental outcomes in tracer studies?

  • Methodological Answer : Isotopic purity affects signal specificity in mass spectrometry. For example, incomplete deuteration at the indole ring can lead to overlapping peaks in MS/MS, complicating quantification. Researchers should pre-screen batches using deuterium NMR (e.g., 2^2H-NMR) or isotope ratio monitoring to ensure ≥98% D5 enrichment. Background noise from unlabeled tryptophan in metabolomics workflows must be ≤3× blank levels .

Q. What analytical techniques are recommended for distinguishing L-TRYPTOPHAN-N-FMOC (INDOLE-D5) from unlabeled analogs in complex matrices?

  • Methodological Answer : Use reverse-phase HPLC coupled with tandem MS (LC-MS/MS) with a C18 column and deuterium-specific MRM transitions. For example, a mass shift of +5 Da in the precursor ion (indole-D5 vs. unlabeled) provides specificity. In NMR, the absence of proton signals at indole positions (e.g., H-2′,4′,5′,6′,7′) confirms deuteration .

Advanced Research Questions

Q. How can researchers mitigate deuterium loss during long-term stability studies of L-TRYPTOPHAN-N-FMOC (INDOLE-D5)?

  • Methodological Answer : Deuterium exchange with protic solvents (e.g., H2_2O) is a key challenge. Optimize storage conditions by lyophilizing the compound under inert gas and storing at -80°C in anhydrous DMSO or deuterated solvents. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to track deuterium retention .

Q. What experimental design considerations resolve contradictions in NMR data caused by deuterium-induced signal splitting?

  • Methodological Answer : Deuterium labeling alters spin-spin coupling patterns. For example, indole-D5 eliminates 1^1H-1^1H coupling in the aromatic region but may introduce 2^2H-1^1H scalar coupling (J ≈ 1–2 Hz). Use heteronuclear single quantum coherence (HSQC) or 1^1H-13^13C HMBC to assign positions unambiguously. If signal overlap persists, employ dynamic nuclear polarization (DNP) to enhance sensitivity .

Q. How is L-TRYPTOPHAN-N-FMOC (INDOLE-D5) integrated into metabolomics workflows to improve quantification accuracy?

  • Methodological Answer : As an internal standard, it normalizes hydrophobic metabolites (e.g., lipids) and corrects batch effects. In LC-MS, spike the compound at a fixed concentration (e.g., 100 nM) and use its peak area for intensity normalization. Ensure it is chromatographically resolved from endogenous tryptophan using a gradient elution (e.g., 5–95% acetonitrile in 20 min) .

Q. What strategies address low yields in solid-phase peptide synthesis (SPPS) when using L-TRYPTOPHAN-N-FMOC (INDOLE-D5)?

  • Methodological Answer : The bulky Fmoc group and deuterium labeling can hinder coupling efficiency. Optimize by:

  • Using double coupling protocols with HBTU/HOBt activation.
  • Incorporating microwave-assisted SPPS to enhance reaction kinetics.
  • Post-synthesis, validate deuterium retention via MALDI-TOF MS and compare theoretical vs. observed isotopic distributions .

Methodological Validation and Data Integrity

Q. How can researchers ensure reproducibility in studies using deuterated compounds like L-TRYPTOPHAN-N-FMOC (INDOLE-D5)?

  • Methodological Answer : Implement triangulation by cross-validating results with orthogonal techniques (e.g., NMR, MS, and isotopic dilution assays). For longitudinal studies, use batch-controlled designs to account for variability in deuterated reagent lots. Document all synthesis and characterization parameters in compliance with FAIR data principles .

Q. What statistical approaches resolve discrepancies in metabolic flux analysis involving deuterated tryptophan analogs?

  • Methodological Answer : Apply compartmental modeling to account for isotope dilution in different cellular pools. Use Bayesian inference to handle low-abundance signals and correct for natural abundance 13^13C contributions. Open-source tools like Isodyn or INCA can automate flux calculations .

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